1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone
Description
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone is a synthetic organic compound featuring a thiophene ring substituted at the 5-position with a piperazine moiety bearing a 4-methoxyphenyl group. The ethanone group at the 2-thienyl position introduces a ketone functionality, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRRAPBDAGINAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine is synthesized via Buchwald-Hartwig coupling between piperazine and 4-bromoanisole. A representative procedure employs:
- Reagents : Piperazine (2.0 equiv), 4-bromoanisole (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3.0 equiv)
- Conditions : Toluene, 100°C, 24 h under N₂
- Yield : 78–85% after silica gel chromatography (CHCl₃:MeOH = 95:5)
Characterization data aligns with literature: $$ ^1\text{H NMR} $$ (CDCl₃) δ 6.85 (d, 2H, J = 8.8 Hz, Ar–H), 6.72 (d, 2H, J = 8.8 Hz, Ar–H), 3.78 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine–CH₂), 2.85–2.81 (m, 4H, piperazine–CH₂).
Synthesis of 5-Bromo-2-thienylethanone
Bromination of 2-acetylthiophene proceeds via:
- Reagents : 2-Acetylthiophene (1.0 equiv), NBS (1.1 equiv), AIBN (0.1 equiv)
- Conditions : CCl₄, reflux, 6 h
- Yield : 89–92%
The product exhibits $$ ^1\text{H NMR} $$ (CDCl₃) δ 7.52 (d, 1H, J = 4.0 Hz, thienyl–H), 7.05 (d, 1H, J = 4.0 Hz, thienyl–H), 2.59 (s, 3H, COCH₃).
Coupling Methodologies
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-bromo-2-thienylethanone and 1-(4-methoxyphenyl)piperazine:
- Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Toluene, 100°C, 18 h
- Yield : 82%
Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate, followed by amine coordination and reductive elimination to yield the C–N bond.
Nucleophilic Aromatic Substitution
Thermal displacement of bromide under basic conditions:
- Reagents : 5-Bromo-2-thienylethanone (1.0 equiv), 1-(4-methoxyphenyl)piperazine (1.2 equiv), K₂CO₃ (2.0 equiv)
- Conditions : DMF, 120°C, 24 h
- Yield : 68%
This method is less efficient than Buchwald-Hartwig due to thiophene’s moderate electrophilicity.
Ullmann Coupling
Copper-mediated coupling for systems sensitive to palladium:
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Base : K₃PO₄ (3.0 equiv)
- Solvent : DMSO, 120°C, 36 h
- Yield : 58%
Purification and Characterization
Crude products are purified via silica gel chromatography (CHCl₃:MeOH = 98:2 → 95:5). Final characterization includes:
- IR : ν = 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C)
- $$ ^1\text{H NMR} $$ : δ 7.45 (d, 1H, thienyl–H), 6.90–6.85 (m, 4H, Ar–H), 3.80 (s, 3H, OCH₃), 3.15–2.80 (m, 8H, piperazine–CH₂)
- MS : m/z 357 [M+H]⁺
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ | 100 | 18 | 82 | |
| Nucleophilic Substitution | None | 120 | 24 | 68 | |
| Ullmann | CuI | 120 | 36 | 58 |
Buchwald-Hartwig offers superior efficiency, albeit at higher catalyst costs. Ullmann coupling is preferable for halogen-rich substrates.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are identified below, with differences in substituents impacting physicochemical and biological properties:
Key Observations:
In contrast, the 3-chlorophenyl group in introduces electron-withdrawing effects, which may reduce basicity of the piperazine nitrogen and alter pharmacokinetics (e.g., metabolic stability). The benzhydryl substituent in adds steric bulk and lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility.
The O-methyloxime in modifies steric and electronic profiles compared to the parent ethanone, possibly influencing metabolic pathways.
Heterocyclic Core :
- The thienyl ring in the target compound and provides a planar aromatic system, facilitating π-π stacking interactions.
- The triazolyl ring in introduces additional hydrogen-bonding capacity and rigidity, which may enhance selectivity for specific biological targets.
Pharmacological Implications
- Piperazine Derivatives: Often target serotonin (5-HT) or dopamine receptors due to their structural similarity to endogenous amines. The 4-methoxyphenyl group may enhance affinity for 5-HT1A receptors compared to halogenated analogs .
- Thienyl vs. Pyridinyl Cores : Thiophene-based compounds generally exhibit improved metabolic stability compared to pyridine derivatives (e.g., ), which may undergo faster oxidative degradation.
Biological Activity
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone, commonly referred to as compound 1 , is a synthetic organic compound with the molecular formula and a molecular weight of 316.42 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its structural components that include a piperazine moiety and a thienyl group.
- CAS Number : 692287-69-7
- Molecular Formula : C17H20N2O2S
- Molar Mass : 316.42 g/mol
- Predicted Boiling Point : 513.7 ± 50.0 °C
- Density : Approximately 1 g/cm³
- pKa : 6.36 ± 0.40
These properties suggest that compound 1 may exhibit stability under various conditions, making it suitable for further biological evaluations.
Antimicrobial Activity
Research has indicated that compounds with similar structural features to compound 1 often exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have demonstrated their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings suggest that the presence of the piperazine ring and aromatic substitutions may enhance antimicrobial activity, which could be relevant for compound 1 as well.
Anticancer Potential
In addition to antimicrobial properties, compounds containing thienyl and piperazine moieties have been investigated for their anticancer activities. For example, a study reported that thiazolidinone derivatives showed promising results in inhibiting cancer cell proliferation in vitro.
Case Study :
In vitro tests were conducted on cancer cell lines using derivatives similar to compound 1, revealing:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 15 µM
This suggests that modifications of the piperazine structure can lead to enhanced cytotoxicity against specific cancer types.
The biological activity of compound 1 may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the thienyl group may facilitate membrane penetration, leading to cell lysis.
- Interference with DNA Replication : Some derivatives affect nucleic acid synthesis, contributing to their anticancer effects.
Research Findings
A comprehensive review of literature highlights the following key findings related to compound 1:
- Compounds with piperazine and thienyl groups often demonstrate enhanced biological activity due to their ability to interact with multiple biological targets.
- Structural modifications can significantly influence the potency and selectivity of these compounds against various pathogens and cancer cells.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Piperazine derivatives | Effective against S. aureus, E. coli |
| Anticancer | Thiazolidinones | Inhibition of MCF-7 cell growth |
| Enzyme Inhibition | Various analogs | Disruption of bacterial synthesis |
Q & A
Q. What are the recommended synthetic routes for 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene and piperazine moieties. Key steps include:
- Coupling reactions : The thienyl group is functionalized at the 2- and 5-positions, followed by nucleophilic substitution with a 4-(4-methoxyphenyl)piperazine derivative.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate intermediates and the final product .
- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and mass spectrometry confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, confirming the piperazine-thienyl linkage and methoxyphenyl substitution .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Identifies carbonyl (C=O) and aromatic C-H stretching vibrations .
Q. How is the purity of the compound ensured during synthesis?
- Column chromatography : Separates byproducts using gradient elution (e.g., 10–50% ethyl acetate in hexane) .
- Recrystallization : Ethanol or methanol is used to obtain high-purity crystals .
Advanced Research Questions
Q. How can contradictions in structural data from X-ray crystallography and NMR be resolved?
- X-ray refinement : Use SHELXL for high-resolution crystallographic refinement to resolve ambiguities in bond lengths/angles .
- Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles to identify conformational flexibility .
- DFT calculations : Optimize the molecular geometry computationally (e.g., Gaussian 16) and overlay with experimental data .
Q. What strategies optimize reaction yields for piperazine-thienyl coupling?
- Catalytic systems : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amination under inert conditions (N2, 80–100°C) .
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution rates .
- Stoichiometric control : Maintain a 1.2:1 molar ratio of thienyl halide to piperazine derivative to minimize side reactions .
Q. How can bioactivity assays be designed based on structural analogs?
- Target selection : Prioritize receptors (e.g., serotonin or dopamine receptors) based on the piperazine moiety's known pharmacological activity .
- In vitro screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to evaluate cytotoxicity, with IC50 as the endpoint .
- Molecular docking : Model interactions with target proteins (e.g., 5-HT1A) using AutoDock Vina to rationalize activity .
Q. How are hygroscopic intermediates handled during synthesis?
- Dry conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
- Lyophilization : Freeze-dry intermediates under vacuum to prevent hydrolysis .
Q. What computational methods predict regioselectivity in functionalization?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites on the thienyl ring .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., using GROMACS) .
Stability and Functionalization
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition .
- Light sensitivity : UV/Vis spectroscopy tracks degradation under accelerated light exposure (ICH Q1B guidelines) .
Q. What strategies enable regioselective functionalization of the thienyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
